

Application Notes and Protocols: M867 Combination Therapy with Radiation

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Compound of Interest

Compound Name: M867
Cat. No.: B12384905

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Note: The following information pertains to **M867**, a selective caspase-3 inhibitor, and should not be confused with the KEYNOTE-867 clinical trial, which investigated an unrelated immunotherapy combination.

Introduction

M867 is a novel, reversible, and selective inhibitor of caspase-3, a key executioner enzyme in the apoptotic cell death pathway. In the context of cancer therapy, particularly in combination with ionizing radiation, **M867** has demonstrated potential as a radiosensitizer.^{[1][2][3]} The primary mechanism of action involves the inhibition of radiation-induced apoptosis, which paradoxically leads to an increase in alternative cell death pathways, such as autophagy, thereby enhancing the overall cytotoxic effect of radiation on tumor cells.^{[1][2][3]} Preclinical studies in non-small cell lung cancer (NSCLC) models have shown that this combination therapy can significantly delay tumor growth and reduce tumor vasculature.^{[1][2][3][4]}

These application notes provide a summary of the key preclinical findings and detailed protocols for in vitro and in vivo experiments to evaluate the combination of **M867** and radiation.

Data Presentation

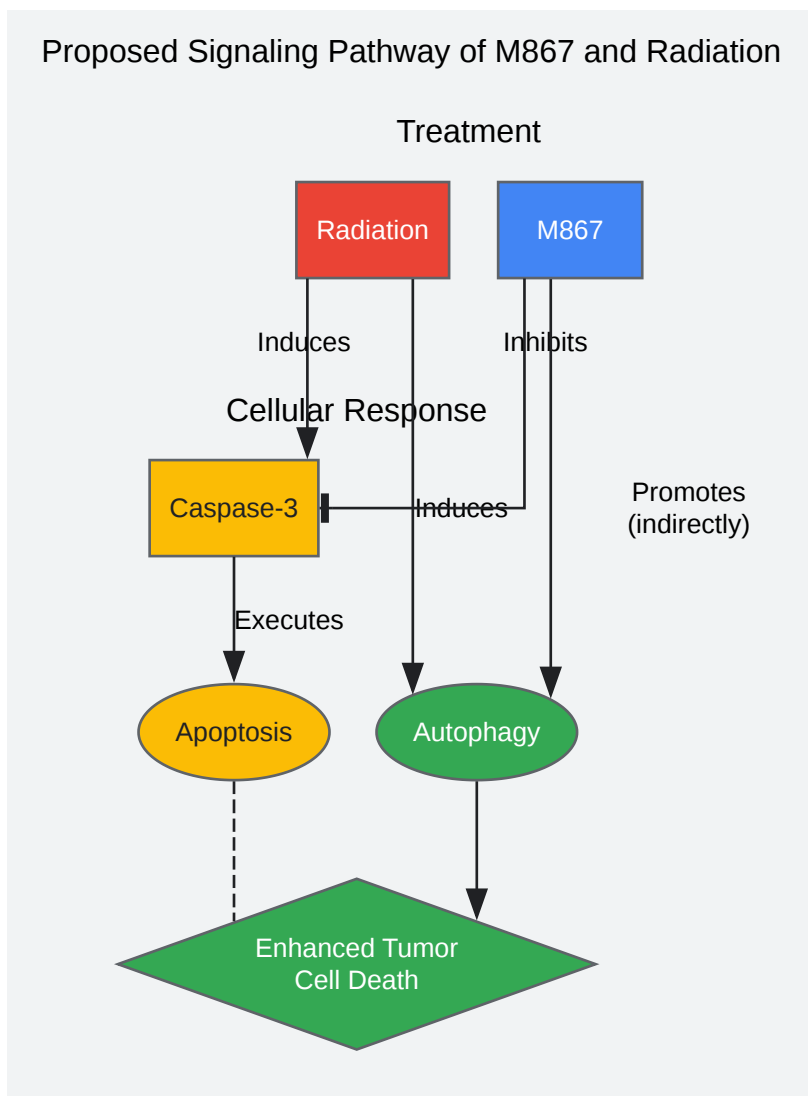
In Vitro Efficacy of M867 with Radiation

Cell Line	Treatment	Dose Enhancement Ratio (DER)	Key Findings	Reference
H460 (NSCLC)	M867 (10nM) + Radiation	1.27 (p=0.007)	M867 significantly enhances radiosensitivity.	[1][2][3]
H460 (NSCLC)	M867 (100nM) + Radiation (20Gy)	-	Inhibition of apoptosis by approximately 50% compared to radiation alone.	[2][3]
Caspase-3/-7 DKO MEFs	M867 + Radiation	-	No significant radiosensitizing effect of M867, confirming its dependence on caspase-3 inhibition.	[1][2][3]

In Vivo Efficacy of M867 with Radiation in NSCLC Xenograft Models

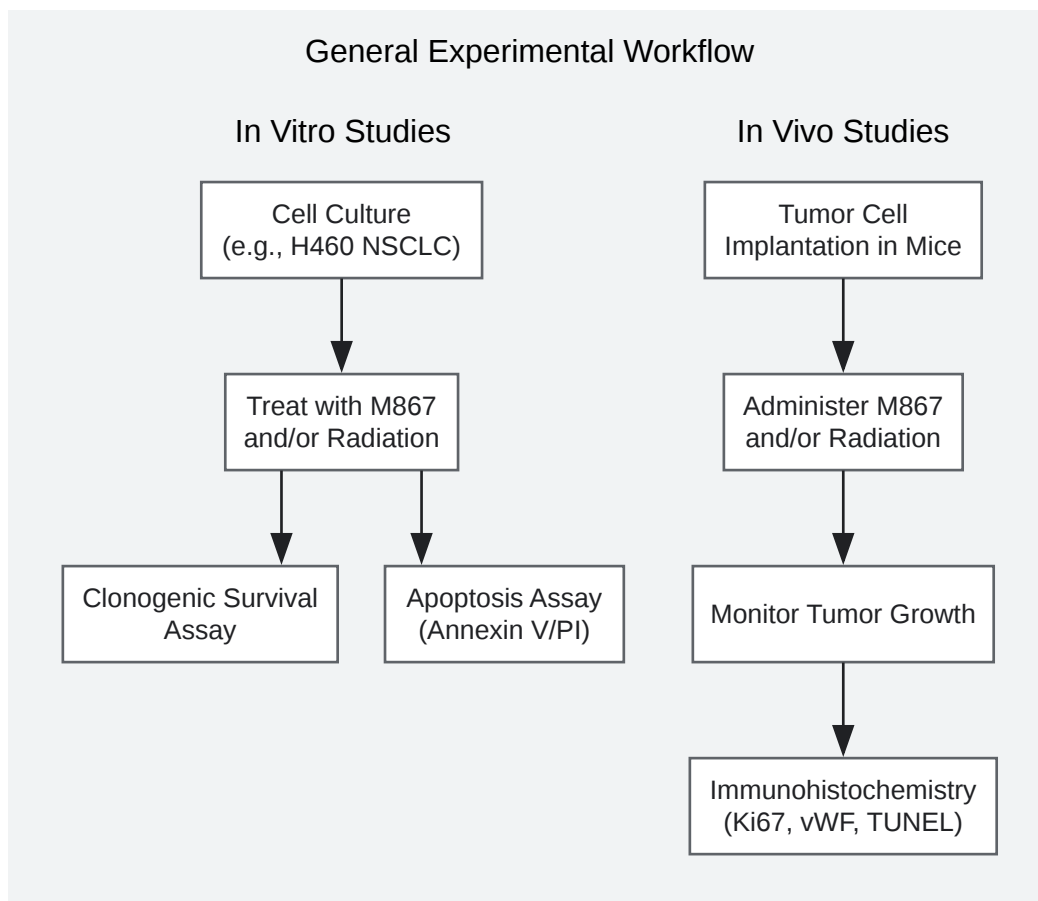
Animal Model	Treatment Group	Tumor Growth Delay (vs. Control)	Key Histological Findings	Reference
Mouse Hind Limb Xenograft (H460 cells)	M867 alone	~4 days (p=0.003)	-	[3]
Radiation alone	20 days	-	[3]	
M867 + Radiation	26 days (p<0.005 vs. radiation alone)	>5-fold reduction in Ki67 proliferation index; Dramatic decrease in tumor vasculature (von Willebrand factor staining).	[1][2][3]	
Orthotopic Mediastinal Xenograft (H460-Luc2 cells)	M867 + Radiation	Significant tumor growth inhibition (p=0.02 vs. either treatment alone)	Increased total apoptosis (TUNEL staining, p<0.001); Decreased caspase-3 dependent apoptosis (p<0.01).	[4][5]

Signaling Pathway and Experimental Workflow Visualizations



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Caption: Proposed mechanism of **M867**-mediated radiosensitization.



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Caption: Workflow for preclinical evaluation of **M867** and radiation.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is adapted from the methodology used to assess the radiosensitizing effect of **M867** on H460 NSCLC cells.[2][3]

Materials:

- H460 human non-small cell lung cancer cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **M867** (dissolved in DMSO)

- DMSO (vehicle control)
- Trypsin-EDTA
- 6-well cell culture plates
- A source of ionizing radiation (e.g., a ^{137}Cs irradiator)
- Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

- Cell Seeding:
 - Culture H460 cells to ~80% confluency.
 - Trypsinize, count, and seed cells into 6-well plates. The number of cells seeded per well will depend on the radiation dose to ensure a countable number of colonies (e.g., 200 cells for 0 Gy, up to 8000 cells for 6 Gy).
 - Allow cells to attach for 24 hours at 37°C, 5% CO₂.
- **M867** Treatment:
 - Prepare dilutions of **M867** in complete medium. A concentration of 10 nM was found to be effective.[\[2\]](#)[\[3\]](#)
 - Replace the medium in the wells with medium containing **M867** or DMSO (vehicle control).
 - Incubate for 24 hours.
- Irradiation:
 - Irradiate the plates with doses ranging from 0 to 6 Gy at a dose rate of approximately 1.8 Gy/min.[\[2\]](#)[\[3\]](#)
- Colony Formation:

- After irradiation, carefully remove the treatment medium, wash with PBS, and add fresh complete medium.
- Incubate the plates for 8-10 days at 37°C, 5% CO₂ to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
- Staining and Counting:
 - Aspirate the medium and gently wash the wells with PBS.
 - Fix the colonies with 10% formalin or methanol for 15 minutes.
 - Stain with Crystal Violet solution for 20-30 minutes.
 - Gently rinse the plates with water and allow them to air dry.
 - Count the number of colonies in each well.
- Data Analysis:
 - Calculate the Plating Efficiency (PE) for the control group (0 Gy, no **M867**).
 - Calculate the Surviving Fraction (SF) for each treatment group: $SF = (\text{Number of colonies formed}) / (\text{Number of cells seeded} \times PE)$.
 - Plot survival curves (SF vs. Radiation Dose) and calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF=0.1).

In Vivo Tumor Growth Delay Study

This protocol is based on the mouse hind limb xenograft model used to evaluate **M867** and radiation.^{[1][2][3]}

Materials:

- Athymic nude mice (6-8 weeks old)
- H460 human non-small cell lung cancer cells

- Matrigel
- **M867**
- Vehicle for **M867** administration
- A small animal irradiator with appropriate shielding
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Harvest H460 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
 - Inject approximately 2×10^6 cells subcutaneously into the right hind limb of each mouse.
- Tumor Growth and Grouping:
 - Allow tumors to grow to a palpable size (e.g., $\sim 100 \text{ mm}^3$).
 - Randomize mice into treatment groups (e.g., Vehicle Control, **M867** alone, Radiation alone, **M867** + Radiation).
- Treatment Administration:
 - **M867**: Administer **M867** via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
 - Radiation: When tumors reach the target size, irradiate the tumor-bearing limb. Mice should be anesthetized, and the rest of the body shielded to expose only the tumor. A single dose or a fractionated regimen can be used. A significant tumor growth delay was observed with a combination of **M867** and radiation.[3]
- Tumor Monitoring and Endpoint:

- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
- Monitor animal weight and overall health.
- The primary endpoint is tumor growth delay, calculated as the time for tumors in each group to reach a predetermined size (e.g., 2000 mm³).^[3]
- Tissue Collection and Analysis (Optional):
 - At the end of the study, tumors can be excised for histological analysis.
 - Immunohistochemistry for markers of proliferation (Ki67), apoptosis (cleaved caspase-3, TUNEL), and angiogenesis (von Willebrand factor) can provide mechanistic insights.^{[1][4]}

Conclusion

The combination of the caspase-3 inhibitor **M867** with radiation presents a promising strategy for enhancing the therapeutic efficacy in preclinical models of non-small cell lung cancer. The proposed mechanism involves shifting the mode of cell death from apoptosis to autophagy, leading to improved tumor control. The provided protocols offer a framework for researchers to further investigate this combination therapy and explore its potential for clinical translation.

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- [2. M867, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One \[journals.plos.org\]](#)
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- [4. Assessment of M867, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Assessment of M867, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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